molecular formula C12H14N2O2 B13683128 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole

2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole

Cat. No.: B13683128
M. Wt: 218.25 g/mol
InChI Key: QCWUWGWUVXQJOD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine and a source of nitrogen. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and ammonium acetate under reflux conditions. The reaction mixture is heated in a suitable solvent, such as ethanol, for several hours to yield the desired imidazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate for further investigation.

    Medicine: Research has indicated potential medicinal applications, including anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate specific biological pathways is of significant interest.

    Industry: In the industrial sector, 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-5-methyl-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the imidazole ring.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:

The unique combination of the imidazole ring and the 3,4-dimethoxyphenyl group in this compound provides distinct chemical and biological properties that set it apart from these similar compounds.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C12H14N2O2/c1-8-7-13-12(14-8)9-4-5-10(15-2)11(6-9)16-3/h4-7H,1-3H3,(H,13,14)

InChI Key

QCWUWGWUVXQJOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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